N-sec-Butyl pentylone
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Overview
Description
N-sec-Butyl pentylone: is a synthetic cathinone, a class of compounds known for their stimulant effects. It is structurally related to other cathinones, which are derived from the naturally occurring alkaloid cathinone found in the khat plant. This compound is often used in research and forensic applications due to its psychoactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-sec-Butyl pentylone typically involves the reaction of 1,3-benzodioxole with 2-bromopentane in the presence of a base to form the intermediate compound. This intermediate is then reacted with sec-butylamine under controlled conditions to yield this compound .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature, pressure, and purity to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-sec-Butyl pentylone undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
N-sec-Butyl pentylone is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. Some of its key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones in various samples.
Biology: Studied for its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin transporters.
Medicine: Investigated for its potential use in treating certain neurological disorders, although its psychoactive properties pose significant challenges.
Mechanism of Action
N-sec-Butyl pentylone exerts its effects primarily by interacting with neurotransmitter transporters in the brain. It acts as a dopamine transporter blocker and a serotonin transporter substrate. This dual action leads to increased levels of dopamine and serotonin in the synaptic cleft, resulting in enhanced neurotransmission and stimulant effects. The compound’s mechanism of action involves binding to the transporters and inhibiting the reuptake of these neurotransmitters, thereby prolonging their activity .
Comparison with Similar Compounds
- N-ethyl pentylone
- Pentylone
- Methylone
- Butylone
Comparison: N-sec-Butyl pentylone is unique among its analogs due to its specific substitution pattern on the benzodioxole ring and the presence of a sec-butyl group. This structural variation results in distinct pharmacological properties, such as a different affinity for dopamine and serotonin transporters compared to its analogs. For instance, pentylone and butylone are known to have varying degrees of selectivity for dopamine and serotonin transporters, which influences their stimulant effects and potential for abuse .
Properties
CAS No. |
802575-13-9 |
---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(butan-2-ylamino)pentan-1-one |
InChI |
InChI=1S/C16H23NO3/c1-4-6-13(17-11(3)5-2)16(18)12-7-8-14-15(9-12)20-10-19-14/h7-9,11,13,17H,4-6,10H2,1-3H3 |
InChI Key |
BKWYAZGGZTXSSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)CC |
Origin of Product |
United States |
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